5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine can be classified as:
The synthesis of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine typically involves several key steps:
The yields for these reactions can vary based on conditions but typically range from 60% to 80% .
The molecular structure of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine consists of:
Spectroscopic techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are typically used to confirm the structure:
5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine primarily relates to its anticancer activity. While specific pathways may vary depending on the target cancer type, general mechanisms include:
The stability of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine under various pH conditions can influence its bioavailability and activity.
5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine has several scientific applications:
The 1,3,4-oxadiazole nucleus confers distinct pharmacological advantages critical for anticancer efficacy:
Table 1: Anticancer Targets of 1,3,4-Oxadiazole Derivatives
Target | Biological Role in Cancer | Example Oxadiazole Inhibitor | Reported Activity |
---|---|---|---|
VEGFR-2 | Angiogenesis, Metastasis | Compound 5 (Oxadiazole-naphthalene) [2] | IC₅₀ = Low µM range, Apoptosis induction |
EGFR | Cell Proliferation, Survival | Gefitinib-oxadiazole hybrids [5] | Enhanced selectivity vs. wild-type EGFR |
Thymidylate Synthase (TS) | DNA synthesis, Nucleotide metabolism | 5-Substituted-2-amino derivatives [8] | Cytotoxicity in HT-29/MDA-MB-231 cells |
Telomerase | Telomere maintenance, Immortality | Oxadiazole-peptidomimetics [4] | Telomerase inhibition at nM concentrations |
Enhanced Pharmacokinetic Properties: The oxadiazole ring improves drug-like characteristics. Its moderate lipophilicity (Log P) facilitates cellular uptake, while nitrogen atoms enable hydrogen bonding with residues in enzyme active sites (e.g., Cys917 in VEGFR-2 hinge region) [1] [9]. This scaffold also enhances metabolic stability by resisting oxidative degradation, prolonging therapeutic exposure [3] [4].
Synergistic Hybridization: Conjugating oxadiazoles with established anticancer pharmacophores (e.g., benzimidazoles, coumarins) yields hybrids with superior potency. For instance, benzimidazole-oxadiazole conjugates inhibit GSK-3β at IC₅₀ values as low as 2.3 nM—demonstrating synergistic target affinity [1].
Integrating naphthalene with the 1,3,4-oxadiazole scaffold creates hybrids with optimized steric and electronic properties for targeting oncogenic pathways:
Spatial Compatibility with Hydrophobic Pockets: The bicyclic naphthalene system, with its extended planar geometry, optimally occupies deep hydrophobic domains in kinase ATP-binding sites (e.g., VEGFR-2's allosteric pocket) [2] [9]. Its rigid structure minimizes entropic penalties upon binding, enhancing affinity. In VEGFR-2 inhibitors, the 2-methoxynaphthalene moiety mimics the hinge-binding region of sorafenib, positioning the methoxy group for hydrogen bonding with key residues [2].
Electronic and π-Stacking Capabilities: Naphthalene’s electron-rich aromatic system engages in critical π-π stacking interactions with phenylalanine residues (e.g., Phe1047 in VEGFR-2) [9]. Methoxy or methyl substituents on naphthalene further modulate electron density, strengthening these interactions and improving selectivity profiles. Table 2 contrasts hybrid vs. parent activities:
Table 2: Impact of Naphthalene Hybridization on Anticancer Activity
Compound Class | Model System | Key Activity | Reference |
---|---|---|---|
Oxadiazole-naphthalene hybrids | HepG-2 (Liver Cancer) | 22.86% apoptosis induction (vs. 0.51% control) | [2] [9] |
MCF-7 (Breast Cancer) | VEGFR-2 inhibition, Caspase-3 ↑ 5.61-fold | [2] | |
Non-hybrid oxadiazoles | HT-29 (Colon Cancer) | Viability reduction: 64–73% | [8] |
Naphthalene alone | In silico docking | Weak hinge region binding | [9] |
The journey of 1,3,4-oxadiazoles from synthetic curiosities to clinical candidates reflects strategic molecular innovation:
Early Developments (1960s–1990s): Initial syntheses focused on simple 2,5-disubstituted derivatives via cyclodehydration of diacylhydrazides using POCl₃ or Br₂/AcOH [4] [10]. Seminal work revealed their antimicrobial and anti-inflammatory potential, but anticancer applications remained underexplored. The discovery of zibotentan (ZD4054), an endothelin A receptor antagonist containing a 1,3,4-oxadiazole core, marked a pivotal shift, validating the scaffold’s clinical potential in oncology (though development halted in Phase III) [4] [6].
Modern Synthetic & Design Innovations (2000s–Present): Advances in synthetic methodology enabled complex hybrid architectures:
Microwave-assisted synthesis: Accelerates cyclization steps, improving yields of naphthalene hybrids [3] [6].Concurrently, structure-based drug design leveraged crystallography data to optimize oxadiazole hybrids for specific targets. For example, 1,3,4-oxadiazole-naphthalene hybrids were engineered to occupy VEGFR-2’s hydrophobic back pocket, with the oxadiazole linker forming hydrogen bonds with Glu883/Asp1044 in the DFG motif [2] [9].
Table 3: Key Milestones in Oxadiazole-Based Anticancer Agents
Era | Key Advancement | Representative Compound | Impact |
---|---|---|---|
1980s | Hydrazide cyclization methods | Basic 2,5-diaryl oxadiazoles | Foundation for SAR studies |
2000s | FDA approval of oxadiazole-containing drugs | Zibotentan (Phase III) [4] | Clinical validation in prostate cancer |
2010–2020 | Rational design of hinge-binding hybrids | Naphthalene-oxadiazole VEGFR-2 inhibitors [9] | Nanomolar potency, apoptosis induction |
2020–Present | Targeted hybrid pharmacophores | EGFR/HDAC dual inhibitors [5] [8] | Overcome resistance in solid tumors |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1